2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a thiazole-based acetamide derivative with a 2,5-dimethylphenyl carbamoyl methyl group at the 4-position of the thiazole ring and a 4-methoxyphenyl acetamide moiety linked via a sulfanyl bridge. The presence of electron-donating methoxy and methyl groups may enhance solubility and modulate electronic interactions, while the thiazole core provides rigidity and hydrogen-bonding capabilities .
Synthesis of such compounds typically involves multi-step reactions, including:
Formation of the thiazole ring via Hantzsch synthesis.
Introduction of the carbamoyl methyl group via nucleophilic substitution.
Sulfanyl bridge formation using disulfide intermediates or thiol-disulfide exchange.
Final acetamide coupling via chloroacetyl chloride and amine reactions .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-4-5-15(2)19(10-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-6-8-18(28-3)9-7-16/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLVNZSHLZVCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available reagents. The process may include the formation of the thiazole ring, followed by the introduction of the sulfanyl group and the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, the scalability of the process must be considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of sulfur-containing acetamide derivatives. Key structural analogs include:
Key Observations :
- Heterocyclic Core : Thiazole (target) vs. thiadiazole or triazole (analogs). Thiadiazoles often exhibit stronger electrophilic character, while triazoles provide greater metabolic stability .
- Substituent Effects :
- The 4-methoxyphenyl group in the target compound enhances hydrophilicity compared to nitro (electron-withdrawing) or chlorophenyl (hydrophobic) groups in analogs .
- The 2,5-dimethylphenyl carbamoyl group may improve lipophilicity and membrane permeability relative to ureido or phenyl groups in analogs .
Bioactivity Comparisons
Limited bioactivity data is available for the exact compound, but inferences can be drawn from structurally related analogs:
- Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
- Antimicrobial Potential: Thiadiazole analogs with chlorophenyl groups (e.g., ZINC1895804) demonstrated activity against Gram-positive bacteria, suggesting the target’s thiazole core and methyl groups could similarly disrupt bacterial membranes .
Computational and Binding Affinity Insights
Molecular docking studies (e.g., Glide XP) highlight that sulfur-containing heterocycles with hydrophobic enclosures and hydrogen-bonding groups achieve higher binding affinities. The target compound’s thiazole ring and methoxy group may facilitate interactions with hydrophobic pockets and polar residues in enzyme active sites, as seen in protein-ligand complexes .
Biological Activity
The compound 2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H17N3O3S
- Molecular Weight : 355.4 g/mol
- CAS Number : 921820-12-4
The biological activity of thiazole derivatives often hinges on their ability to interact with various cellular targets. The thiazole moiety is known for its role in anticancer and antimicrobial activities. The presence of electron-donating groups (like methyl) and specific substituents on the phenyl rings enhances these activities by modifying the compound's lipophilicity and reactivity.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been shown to inhibit the proliferation of cancer cells through mechanisms such as:
- Inducing apoptosis
- Inhibiting cell cycle progression
- Targeting specific oncogenic pathways
In a study focusing on related thiazole compounds, several derivatives demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating potent anticancer properties (IC50 values ranged from 1.61 to 1.98 µg/mL) .
Case Study: Thiazole Derivatives in Cancer Research
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 | Apoptosis induction |
| Compound 10 | Jurkat | 1.98 ± 1.22 | Cell cycle arrest |
These findings suggest that modifications to the thiazole structure can significantly impact its anticancer efficacy.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Example of Antimicrobial Efficacy
In recent studies, compounds similar to 2-[(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide demonstrated:
- Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL against resistant strains, indicating strong potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds can be significantly influenced by their structural features. Key factors include:
- Substituents on the phenyl rings : Methyl and methoxy groups enhance activity.
- Position of functional groups : The placement of electron-withdrawing or donating groups affects lipophilicity and reactivity.
Research has shown that specific substitutions can lead to improved potency and selectivity against cancer cells or pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
